3,3,5-Trimethylcyclohexyl acetate

Description

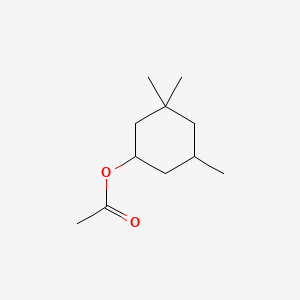

Structure

3D Structure

Properties

IUPAC Name |

(3,3,5-trimethylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8-5-10(13-9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVWFAFCHQDCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867365 | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless liquid; Mint herbal lavandin sweet aroma | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2030/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3,3,5-Trimethylcyclohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2030/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.913-0.924 (20°) | |

| Record name | 3,3,5-Trimethylcyclohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2030/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67859-96-5, 24691-16-5 | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67859-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-trimethylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3,3,5-trimethylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDX18ED83B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization and Research Significance of 3,3,5 Trimethylcyclohexyl Acetate in Chemical Science

Historical Development of Cyclohexane (B81311) Esters in Organic Chemistry Research

The study of cyclohexane and its derivatives has been a cornerstone of organic chemistry, providing deep insights into the structure, conformation, and reactivity of cyclic molecules. While benzene (B151609), an aromatic counterpart, is abundant in natural sources like coal, cyclohexane is not, which historically prompted early researchers to synthesize it. wikipedia.org In 1867, Marcellin Berthelot first reduced benzene using hydroiodic acid at high temperatures. wikipedia.org This work was later expanded upon by Adolf von Baeyer in 1870. wikipedia.org

The development of ester chemistry dates back to the 19th century, with German chemist Leopold Gmelin coining the term "ester". britannica.com Esters are organic compounds formed from the reaction of an acid with an alcohol, where a hydroxyl group is replaced by an alkoxy group. numberanalytics.com The most common method for synthesizing esters is the Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of a dehydrating agent. wikipedia.org

Cyclohexane esters, which combine the cyclic nature of cyclohexane with the functional group of an ester, became subjects of interest for their applications in various industries, particularly in flavors and fragrances. britannica.comgoogle.com These compounds are valued for their diverse and often pleasant scents. britannica.com The synthesis and study of different cyclohexane esters have contributed to a greater understanding of how the structure of a molecule, including its stereochemistry, influences its physical and chemical properties.

Academic Relevance of 3,3,5-Trimethylcyclohexyl acetate (B1210297) as a Model Compound

3,3,5-Trimethylcyclohexyl acetate serves as an important model compound in academic research for several reasons. Its structure, featuring a substituted cyclohexane ring, allows for the investigation of conformational analysis and the influence of substituent groups on the stability and reactivity of the cyclohexane chair conformation.

The presence of the ester functional group makes it a suitable substrate for studying various reactions, such as hydrolysis and transesterification. numberanalytics.com The hydrolysis of esters, which can be carried out under acidic or basic conditions (saponification), is a fundamental reaction in organic chemistry. britannica.comnumberanalytics.com

Furthermore, the stereochemistry of 3,3,5-trimethylcyclohexyl acetate provides a platform for exploring the impact of isomerism on physical properties and biological activity. The compound exists as cis and trans isomers, which have been found to possess distinct olfactory characteristics. google.com This difference highlights the importance of stereoisomeric purity in the synthesis of compounds for specific applications, such as in the fragrance industry. google.com

Current Research Paradigms and Challenges in Ester Chemistry

Modern research in ester chemistry is focused on developing more efficient, selective, and environmentally friendly synthetic methods. bioengineer.org While traditional methods like Fischer esterification are widely used, they often face challenges such as low conversion rates and long reaction times due to the establishment of equilibrium. researchgate.net

Current research paradigms include:

Catalysis: The development of novel catalysts, including enzymatic and heterogeneous catalysts, is a major area of focus. researchgate.netresearchgate.net These catalysts aim to improve reaction rates, yields, and selectivity under milder conditions. Recent breakthroughs include the use of specially engineered palladium catalysts and strong acids to enhance the reactivity of esters. bioengineer.org

Green Chemistry: There is a growing emphasis on "green" chemistry principles to reduce chemical waste and environmental impact. bioengineer.org This includes the use of non-toxic solvents, renewable starting materials, and more efficient reaction pathways. bioengineer.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis is being explored as an alternative to traditional batch processing for the production of esters, offering better control over reaction parameters and potentially higher yields. acs.org

Challenges in ester chemistry that researchers are actively addressing include:

Chemoselectivity: Achieving selective reactions at the desired functional group in complex molecules containing multiple reactive sites remains a significant challenge.

Stereocontrol: Controlling the stereochemical outcome of reactions to produce specific isomers is crucial, particularly in the pharmaceutical and fragrance industries.

Activation of Inert Bonds: Activating traditionally unreactive C-H bonds in ester molecules to allow for further functionalization is a key area of ongoing research. sciencedaily.com

Stereoisomeric Considerations and their Implications in Academic Research

Stereoisomerism plays a critical role in the chemical and physical properties of molecules, and 3,3,5-trimethylcyclohexyl acetate is a prime example of this. The compound can exist as different stereoisomers, primarily cis and trans isomers, depending on the relative orientation of the acetate and methyl groups on the cyclohexane ring.

The implications of this stereoisomerism are significant in academic research:

Distinct Physical and Chemical Properties: The cis and trans isomers of 3,3,5-trimethylcyclohexyl acetate exhibit different physical properties, such as boiling points and refractive indices, and can have varying chemical reactivities due to steric hindrance and conformational preferences.

Olfactory Differences: Research has shown a considerable difference in the scent profiles of the cis and trans isomers. google.com For instance, cis-3,3,5-trimethylcyclohexyl acetate is described as having a bright, fresh-fruity, minty, and herb-like scent, while the trans isomer has a much weaker, musty, and camphoraceous odor. google.com This highlights the high degree of stereospecificity in olfactory perception.

Synthetic Challenges: The synthesis of stereochemically pure isomers presents a challenge for chemists. It requires the use of stereoselective synthetic routes or efficient separation techniques to isolate the desired isomer. The ability to selectively synthesize one stereoisomer over another is a key goal in modern organic synthesis.

The study of the stereoisomers of 3,3,5-trimethylcyclohexyl acetate provides valuable insights into structure-property relationships and underscores the importance of stereochemistry in the design and synthesis of functional molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | nih.govnih.govchemscene.com |

| Molecular Weight | 184.27 g/mol | nih.govnih.gov |

| Appearance | Clear colourless liquid | nih.gov |

| Odor | Minty, herbal, sweet | nih.gov |

| Density | 0.913-0.924 g/cm³ (at 20°C) | nih.gov |

| Refractive Index | 1.437-1.445 | nih.gov |

| Solubility | Practically insoluble in water; soluble in ethanol | nih.gov |

| Kovats Retention Index | 1196 (non-polar column) | nih.gov |

Advanced Synthetic Methodologies for 3,3,5 Trimethylcyclohexyl Acetate and Its Analogs

Catalytic Esterification Routes and Optimization

The most direct and widely practiced method for synthesizing 3,3,5-trimethylcyclohexyl acetate (B1210297) is the esterification of 3,3,5-trimethylcyclohexanol (B90689) with an acetylating agent, such as acetic acid or acetic anhydride (B1165640). google.com The efficiency of this reaction is highly dependent on the catalyst employed, which can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly used in the synthesis of esters. In a typical procedure, 3,3,5-trimethylcyclohexanol is reacted with acetic anhydride. google.com The reaction can be catalyzed by a strong acid like p-toluenesulfonic acid. google.com For instance, reacting 3,3,5-trimethylcyclohexanol with tiglic acid in the presence of p-toluenesulfonic acid serves as an analogous synthesis for a similar ester. google.com

A patented method describes heating 3,3,5-trimethylcyclohexanol to approximately 140°C while slowly adding acetic anhydride. The acetic acid formed as a byproduct is distilled off during the reaction to shift the equilibrium towards the product. This process can achieve a high yield of 95%. google.com

Table 1: Example of Homogeneous Catalysis in Ester Synthesis

| Reactants | Catalyst | Conditions | Product | Yield |

| 3,3,5-Trimethylcyclohexanol, Acetic Anhydride | None specified, heat-driven | Heat to ~140°C, distill off acetic acid | 3,3,5-Trimethylcyclohexyl acetate | 95% |

| 3,3,5-Trimethylcyclohexanol, Tiglic Acid | p-Toluenesulfonic acid | Boil in a water separator | 3,3,5-Trimethylcyclohexyl tiglinate | Not specified |

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of easy separation from the reaction mixture and potential for reuse, which aligns with more economical and environmentally friendly manufacturing principles. ias.ac.in Solid acid catalysts are particularly effective for esterification reactions. ias.ac.in

Research into green synthetic procedures for esters derived from 3,3,5-trimethylcyclohexanol has identified pure calcium oxide as a highly effective heterogeneous catalyst for transesterification with anthranilates under solvent-free conditions. researchgate.net This catalyst demonstrated good reusability, maintaining its activity for up to five cycles. researchgate.net Other solid acid catalysts commonly used for esterification, though not specifically documented for 3,3,5-trimethylcyclohexyl acetate, include ion-exchange resins like Amberlyst-15, sulfated zirconia, and various heteropolyacids. ias.ac.in

Table 2: Examples of Heterogeneous Catalysts for Esterification

| Catalyst Type | Specific Example | Application Context | Key Advantages |

| Basic Metal Oxide | Calcium Oxide | Transesterification of anthranilates with 3,3,5-trimethylcyclohexanol | Effective, reusable (5 cycles), solvent-free conditions. researchgate.net |

| Ion-Exchange Resin | Amberlyst-15 | General esterification of flavor/perfumery chemicals | High activity, reusability. ias.ac.in |

| Superacid | Sulfated Zirconia | General esterification of flavor/perfumery chemicals | High activity and selectivity. ias.ac.in |

Enzymatic catalysis presents a green alternative for ester synthesis, operating under mild conditions of temperature and pH, which minimizes byproduct formation and energy consumption. mdpi.com Lipases are the most commonly used enzymes for this purpose. The synthesis of flavor esters like pentyl valerate (B167501) has been successfully achieved using Candida rugosa lipase (B570770) immobilized in microemulsion-based organogels. nih.gov This immobilization technique protects the enzyme and allows for easy separation and reuse. nih.gov

Another effective enzyme, Pseudomonas cepacia lipase, has been used for the enantioselective synthesis of other chiral acetates, demonstrating the potential of biocatalysts to produce specific isomers of a target molecule. nih.gov Although direct application to 3,3,5-trimethylcyclohexyl acetate is not widely reported, these examples establish a strong precedent for its feasibility. The reaction mechanism for lipase-catalyzed esterification often follows a Bi-Bi Ping-Pong model, where the enzyme first reacts with the acid and then with the alcohol. mdpi.com

Table 3: Enzymes Used in Biocatalytic Ester Synthesis

| Enzyme | Source Organism | Application Example | Key Features |

| Lipase | Candida rugosa | Synthesis of pentyl valerate | Immobilized in organogels for stability and reuse. nih.gov |

| Lipase | Pseudomonas cepacia | Enantioselective hydrolysis of racemic acetates | Produces high enantiomeric excess. nih.gov |

| Lipase | Candida antarctica (Lipozyme®435) | Synthesis of pentyl acetate | High conversion under solvent-free conditions, reusable up to 10 times. mdpi.com |

Non-Esterification Synthetic Pathways to the 3,3,5-Trimethylcyclohexyl Moiety

The core molecular structure, the 3,3,5-trimethylcyclohexyl moiety, is typically synthesized before the final esterification step. The common industrial precursor for this structure is isophorone (B1672270) (3,3,5-trimethyl-2-cyclohexen-1-one). google.comwikipedia.org

The synthesis of the necessary alcohol, 3,3,5-trimethylcyclohexanol, is achieved through the hydrogenation of isophorone. google.comwikipedia.orgwikipedia.org This reduction reaction saturates the carbon-carbon double bond and reduces the ketone group to a hydroxyl group, yielding the target cyclohexanol (B46403) ring. google.com An alternative green chemistry approach involves the reduction of 3,3,5-trimethylcyclohexanone (B147574) (also known as dihydroisophorone) using sodium borohydride (B1222165) supported on alumina (B75360) in a solid-state, solvent-free reaction. researchgate.net This alcohol is the direct starting material for the subsequent esterification to produce 3,3,5-trimethylcyclohexyl acetate. google.comcymitquimica.com

Green Chemistry Principles in 3,3,5-Trimethylcyclohexyl acetate Synthesis

Applying green chemistry principles to the synthesis of 3,3,5-trimethylcyclohexyl acetate and its analogs focuses on reducing waste, minimizing energy consumption, and using less hazardous materials. Key strategies include the use of solvent-free reaction conditions and reusable catalysts.

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry as it reduces volatile organic compound (VOC) emissions and simplifies product purification. The synthesis of esters from 3,3,5-trimethylcyclohexanol has been successfully demonstrated using fast, microwave-mediated, solvent-free procedures. researchgate.net These methods can be performed with either acidic or basic catalysis. researchgate.net

Furthermore, the use of heterogeneous catalysts like calcium oxide for transesterification with 3,3,5-trimethylcyclohexanol was conducted under solvent-free conditions. researchgate.net Similarly, enzymatic syntheses using immobilized lipases, such as Lipozyme®435, have shown high efficiency and conversion rates for other short-chain esters in solvent-free systems, highlighting a promising path for the green production of 3,3,5-trimethylcyclohexyl acetate. mdpi.com

Atom Economy and Waste Reduction Strategies

In the pursuit of more sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and waste reduction, are paramount. Atom economy offers a framework for evaluating the efficiency of a chemical reaction by measuring the extent to which atoms from the starting materials are incorporated into the final desired product. scranton.edu Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste compared to substitutions and eliminations, which produce stoichiometric byproducts. scranton.edumonash.edu

Reaction: C₉H₁₈O (3,3,5-trimethylcyclohexanol) + C₄H₆O₃ (acetic anhydride) → C₁₁H₂₀O₂ (3,3,5-trimethylcyclohexyl acetate) + CH₃COOH (acetic acid)

The theoretical atom economy for this process is approximately 75.4%, meaning that nearly a quarter of the reactant mass is converted into a byproduct.

To enhance sustainability, advanced methodologies focus on minimizing or eliminating this waste stream. Key strategies include:

Microwave-Assisted, Solvent-Free Synthesis: The application of microwave irradiation is a modern technique that can significantly accelerate reaction rates, often leading to higher yields in shorter times and reducing the need for solvents. acs.orgsciepub.com Solvent-free, or "neat," reactions are particularly advantageous as they eliminate the environmental impact and cost associated with solvent use, purification, and disposal. researchgate.netresearchgate.net Microwave-assisted esterifications, often performed under solvent-free conditions, represent a significant step towards a greener synthesis of esters like 3,3,5-trimethylcyclohexyl acetate. acs.orgnih.gov

Heterogeneous Catalysis: Replacing homogeneous catalysts (which are difficult to separate from the reaction mixture) with solid, heterogeneous catalysts is a cornerstone of waste reduction. rsc.orgnih.gov These catalysts can be easily recovered by simple filtration and reused over multiple cycles, making the process more economical and environmentally benign. nih.govresearchgate.net For ester synthesis, various solid acid catalysts, such as ion-exchange resins or metal oxides, can be employed for both direct esterification and transesterification reactions, offering a cleaner alternative to traditional methods. researchgate.netacs.org For instance, the transesterification of an alkyl acetate with 3,3,5-trimethylcyclohexanol over a reusable solid catalyst would offer a high-efficiency pathway.

The following table provides a comparative overview of the theoretical atom economy for different synthetic approaches to ester synthesis.

| Synthetic Method | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |

| Esterification with Acetic Anhydride | 3,3,5-Trimethylcyclohexanol, Acetic Anhydride | 3,3,5-Trimethylcyclohexyl acetate | Acetic Acid | 75.4% |

| Fischer Esterification | 3,3,5-Trimethylcyclohexanol, Acetic Acid | 3,3,5-Trimethylcyclohexyl acetate | Water | 90.2% |

| Hypothetical Addition Reaction | A + B | 3,3,5-Trimethylcyclohexyl acetate | None | 100% |

Table 1: Comparison of Theoretical Atom Economy in Different Esterification Routes.

Stereoselective Synthesis of 3,3,5-Trimethylcyclohexyl acetate and its Isomers

3,3,5-Trimethylcyclohexyl acetate exists as cis and trans isomers, which arise from the relative orientation of the acetate and methyl groups on the cyclohexane (B81311) ring. Research has shown that the olfactory properties of these isomers can differ significantly, with the cis-isomer being identified as a particularly valuable fragrance substance. google.com Consequently, synthetic methods that can selectively produce the desired cis-isomer are of high commercial and scientific interest.

A primary and effective strategy for the stereoselective synthesis of cis-3,3,5-trimethylcyclohexyl acetate is to begin with a precursor alcohol that already possesses the desired stereochemistry. The esterification reaction, particularly when using an anhydride or acid chloride, generally proceeds with retention of configuration at the alcohol's stereocenter. Therefore, by using 3,3,5-trimethylcyclohexanol with a high cis-isomer content, one can produce the acetate with a similarly high cis-isomer ratio. google.com

The key steps in this stereoselective approach are:

Synthesis of High-Cis 3,3,5-Trimethylcyclohexanol: The precursor alcohol is readily accessible through the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). google.com The stereochemical outcome of this hydrogenation can be controlled by the choice of catalyst and reaction conditions. For example, processes using a reduced metallic nickel catalyst at controlled temperatures and pressures have been developed to produce 3,3,5-trimethylcyclohexanol with a high proportion (over 80%) of the cis-isomer (referred to as the high-melting isomer). google.com Other studies have explored various catalysts, including palladium-based systems, to selectively hydrogenate the carbon-carbon double bond of isophorone to yield 3,3,5-trimethylcyclohexanone, which is then further reduced to the alcohol. nih.govresearchgate.net

Stereoretentive Esterification: The enriched cis-3,3,5-trimethylcyclohexanol (B1220922) is then reacted with an acetylating agent. A documented procedure involves reacting 3,3,5-trimethylcyclohexanol (with a 90% cis content) with acetic anhydride. During the reaction, the byproduct, acetic acid, is continuously removed by distillation to drive the reaction to completion. The resulting 3,3,5-trimethylcyclohexyl acetate is obtained with a high yield and, crucially, retains the 90% cis-isomer content of the starting alcohol. google.com

The table below summarizes the findings from a documented stereoselective synthesis. google.com

| Parameter | Value / Description |

| Starting Material | 3,3,5-Trimethylcyclohexanol |

| Starting Material Isomeric Purity | 90% cis-isomer |

| Reagent | Acetic Anhydride |

| Key Process Feature | Distillative removal of acetic acid byproduct |

| Final Product | 3,3,5-Trimethylcyclohexyl acetate |

| Final Product Isomeric Purity | 90% cis-isomer |

| Reported Yield | 95% of theoretical |

Table 2: Summary of a Stereoselective Synthesis of cis-3,3,5-Trimethylcyclohexyl acetate.

This methodology can be extended to produce other esters with a high cis-isomer content. For example, reacting high-cis 3,3,5-trimethylcyclohexanol with reagents like crotonic acid chloride or tiglic acid also yields the corresponding esters with a preserved high-cis configuration. google.com

Chemical Reactivity and Derivatization of 3,3,5 Trimethylcyclohexyl Acetate

Hydrolysis Mechanisms and Kinetics

Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acids or bases, or can proceed under neutral conditions, albeit much more slowly. The products of this reaction are 3,3,5-trimethylcyclohexanol (B90689) and acetic acid (or its conjugate base).

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of esters is a reversible process, the reverse of Fischer esterification. chemistrysteps.comlibretexts.org For 3,3,5-trimethylcyclohexyl acetate (B1210297), the reaction would involve the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orgchemguide.co.uk This is followed by a series of proton transfer steps and the eventual elimination of 3,3,5-trimethylcyclohexanol, regenerating the acid catalyst. libretexts.orgchemguide.co.uk

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst (e.g., H₃O⁺). libretexts.orgchemguide.co.uk

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon. chemistrysteps.com

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

Elimination of the alcohol: The protonated alcohol (3,3,5-trimethylcyclohexanol) is eliminated as a leaving group. chemistrysteps.com

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst. libretexts.org

Due to the steric bulk of the 3,3,5-trimethylcyclohexyl group, the rate of hydrolysis is expected to be slower than that of less hindered esters, such as ethyl acetate. The approach of the water nucleophile to the carbonyl carbon is sterically hindered, which would increase the activation energy of the nucleophilic addition step. While specific research on 3,3,5-trimethylcyclohexyl acetate is limited, studies on other hindered esters support this principle. jk-sci.com

Base-Catalyzed Hydrolysis Dynamics

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and a carboxylate salt. libretexts.orgyoutube.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. jk-sci.com This is generally a faster and more efficient method for ester cleavage than acid-catalyzed hydrolysis. chemistrysteps.com

The mechanism proceeds via the following steps:

Nucleophilic attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. jk-sci.com

Elimination of the alkoxide: The tetrahedral intermediate collapses, eliminating the 3,3,5-trimethylcyclohexyloxide ion.

Acid-base reaction: The eliminated alkoxide is a strong base and deprotonates the newly formed acetic acid, resulting in the formation of 3,3,5-trimethylcyclohexanol and an acetate ion. This final, irreversible step drives the reaction to completion. chemistrysteps.com

The steric hindrance of the 3,3,5-trimethylcyclohexyl group would also be a factor in the rate of base-catalyzed hydrolysis, though the strong nucleophilicity of the hydroxide ion makes the reaction effective for a wide range of esters.

Neutral Hydrolysis Studies

Neutral hydrolysis, the reaction with water in the absence of an acid or base catalyst, is generally a very slow process for most esters at room temperature. The reaction still proceeds through a similar mechanism involving nucleophilic attack by water, but it is much less efficient without the activation provided by a catalyst. For some esters, this process can be accelerated at higher temperatures. Novel catalysts, such as certain ionic liquids, have been shown to promote the neutral hydrolysis of polyesters like poly(ethylene terephthalate). rsc.org However, there is no specific literature available detailing the neutral hydrolysis of 3,3,5-trimethylcyclohexyl acetate.

Kinetic and Activation Energy Analysis of Hydrolysis Reactions

The steric hindrance provided by the three methyl groups on the cyclohexane (B81311) ring of 3,3,5-trimethylcyclohexyl acetate would be expected to increase the activation energy for hydrolysis compared to less sterically hindered esters. This is because the transition state for the nucleophilic attack is more crowded and thus higher in energy.

Table 1: General Kinetic Parameters for Ester Hydrolysis (Illustrative)

| Ester | Hydrolysis Condition | Order of Reaction | Relative Rate | Activation Energy (Ea) |

|---|---|---|---|---|

| Ethyl Acetate | Basic (NaOH) | Second | Fast | ~47 kJ/mol |

| 3,3,5-Trimethylcyclohexyl Acetate | Basic (NaOH) | Expected Second | Expected Slower | Expected Higher |

| Methyl Acetate | Acidic (HCl) | Reversible | Moderate | ~70 kJ/mol |

| 3,3,5-Trimethylcyclohexyl Acetate | Acidic (HCl) | Expected Reversible | Expected Slower | Expected Higher |

Note: Data for 3,3,5-trimethylcyclohexyl acetate is predicted based on chemical principles, as specific experimental data is not available.

Transesterification Reactions and Equilibria

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For 3,3,5-trimethylcyclohexyl acetate, this would involve reacting it with another alcohol (R'-OH) to form a new ester (acetic acid R'-ester) and 3,3,5-trimethylcyclohexanol.

The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is typically used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-catalyzed transesterification: This proceeds via nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com

While transesterification is a common reaction for many esters, particularly in the production of biodiesel, specific studies on the transesterification of 3,3,5-trimethylcyclohexyl acetate are not prominent in the literature. The steric hindrance of the 3,3,5-trimethylcyclohexyl group would likely make it a less favorable leaving group, potentially slowing down the reaction compared to simpler alkoxides.

Oxidation and Reduction Pathways

Information regarding the specific oxidation and reduction pathways of 3,3,5-trimethylcyclohexyl acetate is scarce. However, the reactivity can be inferred from the behavior of its functional groups.

Oxidation: The ester functional group itself is generally resistant to oxidation. However, the cyclohexyl ring could potentially be oxidized under strong conditions. A study on the oxidation of various aliphatic compounds with a permanganate-periodate reagent showed that saturated esters were stable towards this reagent. canada.ca In contrast, a study on the oxidation of linalyl acetate (an unsaturated terpene ester) with the same reagent resulted in cleavage of the double bonds while leaving the acetate group intact. canada.ca The oxidation of testosterone (B1683101) acetate with periodate/permanganate, however, resulted in the hydrolysis of the ester function along with other oxidative transformations. sci-hub.se This indicates that the outcome of an oxidation reaction is highly dependent on both the substrate and the specific oxidizing agent used. Given that 3,3,5-trimethylcyclohexyl acetate is a saturated ester, it would be expected to be relatively stable to mild oxidizing agents.

Reduction: The ester group can be reduced to an alcohol. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of 3,3,5-trimethylcyclohexyl acetate with LiAlH₄ would be expected to yield two alcohols: 3,3,5-trimethylcyclohexanol and ethanol. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the alkoxide and further reduction of the intermediate aldehyde. Due to the high reactivity of LiAlH₄, the steric hindrance of the cyclohexyl group is unlikely to prevent the reaction from occurring.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3,3,5-Trimethylcyclohexyl acetate |

| 3,3,5-Trimethylcyclohexanol |

| Acetic acid |

| Acetate |

| Ethyl acetate |

| Methyl acetate |

| Poly(ethylene terephthalate) |

| Linalyl acetate |

| Testosterone acetate |

| Lithium aluminum hydride |

Formation of Novel Derivatives and Adducts

The derivatization of 3,3,5-trimethylcyclohexyl acetate primarily involves reactions originating from its precursor, 3,3,5-trimethylcyclohexanol. The alcohol serves as a versatile starting point for the synthesis of a wide array of novel ester derivatives through reactions with various carboxylic acids, anhydrides, or acid halides. google.comresearchgate.net These derivatization strategies are crucial for creating new compounds, including fragrance ingredients with specific olfactory profiles. google.com Furthermore, the formation of adducts, particularly in analytical contexts like mass spectrometry, is an important aspect of its chemical behavior, allowing for enhanced detection and characterization. nih.govresearchgate.net

Research has focused on synthesizing a variety of esters from 3,3,5-trimethylcyclohexanol, which is readily accessible via the hydrogenation of isophorone (B1672270). google.com The synthesis of these derivatives can be achieved through conventional methods or more modern, environmentally friendly techniques such as microwave-mediated, solvent-free procedures. google.comresearchgate.net

A significant area of research has been the synthesis of cis-3,3,5-trimethylcyclohexyl esters, which are noted to be particularly valuable as fragrance substances. google.com The process typically starts with 3,3,5-trimethylcyclohexanol that has a high content of the cis isomer. This alcohol is then reacted with a corresponding carboxylic acid or its derivative. google.com For example, the reaction with crotonic acid chloride or tiglic acid produces the corresponding crotonate and tiglinate esters. google.com

The following table summarizes the synthesis of several novel derivatives starting from 3,3,5-trimethylcyclohexanol, the direct precursor to 3,3,5-trimethylcyclohexyl acetate.

Table 1: Synthesis of 3,3,5-Trimethylcyclohexyl Ester Derivatives

| Derivative | Starting Alcohol | Reagent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| cis-3,3,5-Trimethylcyclohexyl formate | cis-3,3,5-Trimethylcyclohexanol (B1220922) | Mixed anhydride (B1165640) of acetic anhydride and formic acid | Analogous to acetate synthesis | Not specified | google.com |

| cis-3,3,5-Trimethylcyclohexyl crotonate | 71g cis-3,3,5-Trimethylcyclohexanol (90% cis) | 63g crotonic acid chloride in methyl tert-butyl ether with pyridine | 0 to 5°C, followed by heating to 50°C | 63g | google.com |

| cis-3,3,5-Trimethylcyclohexyl tiglinate | 71g cis-3,3,5-Trimethylcyclohexanol (90% cis) | 60g tiglic acid with p-toluene sulfonic acid | Boiled in a water separator | 65g | google.com |

In addition to the synthesis of new ester derivatives, the formation of adducts is a key reactive property, especially during analysis by electrospray ionization mass spectrometry (ESI-MS). Adduct formation refers to the non-covalent association of an analyte molecule with an ion (e.g., a metal cation or ammonium (B1175870) ion) present in the solvent. researchgate.net This process can be influenced by additives in the solvent, such as sodium acetate or ammonium acetate. nih.gov For a compound like 3,3,5-trimethylcyclohexyl acetate, the formation of adducts like [M+Na]⁺ or [M+K]⁺ is expected, even when these cations are only present in trace amounts, due to their high affinity. nih.govresearchgate.net This phenomenon is critical for increasing the confidence of compound identification in complex mixtures. researchgate.net

Table 2: Potential Adducts of 3,3,5-Trimethylcyclohexyl acetate in Mass Spectrometry

| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Potential Adduct Ion | Resulting Ion |

|---|---|---|---|---|

| 3,3,5-Trimethylcyclohexyl acetate | C₁₁H₂₀O₂ | 184.27 | Sodium (Na⁺) | [M+Na]⁺ |

| 3,3,5-Trimethylcyclohexyl acetate | C₁₁H₂₀O₂ | 184.27 | Potassium (K⁺) | [M+K]⁺ |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 3,3,5 Trimethylcyclohexyl Acetate

Spectroscopic Characterization Techniquesnih.gov

Spectroscopic methods are indispensable for elucidating the molecular structure of 3,3,5-trimethylcyclohexyl acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationnih.govdocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise structure of 3,3,5-trimethylcyclohexyl acetate, including its stereochemistry (cis/trans isomerism), can be confirmed.

Due to the high symmetry in certain conformations, the signals for the protons and carbons in the 3,3,5-trimethylcyclohexyl ring system can be complex. docbrown.info The molecule exists as cis and trans isomers, which will have distinct NMR spectra. The chemical environment of each proton and carbon atom is unique, leading to a specific resonance frequency.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals for the methyl groups and the protons on the cyclohexane (B81311) ring. The protons on the carbon bearing the acetate group (CH-O) would appear as a multiplet at a downfield chemical shift due to the deshielding effect of the oxygen atom. The acetate methyl protons would appear as a sharp singlet. The geminal methyl groups at the C3 position and the methyl group at the C5 position will also produce characteristic signals.

Table 1: Predicted NMR Spectral Data for 3,3,5-Trimethylcyclohexyl acetate Note: Specific chemical shifts (δ) are predictions based on general principles and data for similar structures. Actual experimental values may vary.

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Acetate (CH₃-C=O) | ~2.0 (singlet) | Carbonyl (C=O) | ~170 |

| Ring CH-O | ~4.5-5.0 (multiplet) | Ring CH-O | ~70-75 |

| Ring CH₂ | ~1.0-1.8 (multiplets) | Ring CH₂ | ~20-50 |

| Ring CH | ~1.5-2.0 (multiplet) | Ring CH | ~25-45 |

| C5-CH₃ | ~0.9 (doublet) | Quaternary C(CH₃)₂ | ~30-35 |

| C3-(CH₃)₂ | ~0.8-1.0 (singlets) | Methyl Carbons (CH₃) | ~20-30 |

Infrared (IR) Spectroscopy for Functional Group Analysisnih.govvscht.czlibretexts.org

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3,3,5-trimethylcyclohexyl acetate, the IR spectrum is dominated by absorptions characteristic of an ester.

The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is expected in the range of 1735-1750 cm⁻¹. Another key absorption is the C-O stretch of the ester group, which typically appears in the 1000-1300 cm⁻¹ region. Additionally, the spectrum will display C-H stretching vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹. libretexts.org The presence of these specific bands provides conclusive evidence for the ester functionality. A vapor phase IR spectrum is available for this compound. nih.gov

Table 2: Characteristic IR Absorption Bands for 3,3,5-Trimethylcyclohexyl acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Alkyl C-H | Bend | 1350 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation Studiesnih.govlibretexts.orglibretexts.org

Mass Spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the electron ionization (EI) mode, the 3,3,5-trimethylcyclohexyl acetate molecule is fragmented into characteristic smaller ions.

The molecular ion peak [M]⁺ for C₁₁H₂₀O₂ would be observed at m/z 184. nih.gov Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the acyloxy group (-OCOR). A prominent fragmentation pathway for acetate esters is the loss of acetic acid (60 Da) via a McLafferty rearrangement, if sterically possible. Another common fragmentation is the formation of an acylium ion [CH₃CO]⁺, which gives a characteristic peak at m/z 43. libretexts.org

Analysis of the fragmentation pattern helps to confirm the structure deduced from NMR and IR data. For 3,3,5-trimethylcyclohexyl acetate, NIST library data indicates major peaks at m/z 109, 124, and 43. nih.gov The peak at m/z 43 corresponds to the [CH₃CO]⁺ acylium ion. The peak at m/z 124 likely corresponds to the loss of acetic acid (184 - 60 = 124). The peak at m/z 109 could result from the subsequent loss of a methyl group from the m/z 124 fragment (124 - 15 = 109).

Table 3: Key Mass Spectrometry Data (EI-MS) for 3,3,5-Trimethylcyclohexyl acetate

| m/z Value | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 184 | Low | [C₁₁H₂₀O₂]⁺ (Molecular Ion) |

| 124 | 2nd Highest | [C₉H₁₆]⁺ (Loss of CH₃COOH) |

| 109 | Top Peak | [C₈H₁₃]⁺ (Loss of CH₃ from m/z 124) |

| 43 | 3rd Highest | [CH₃CO]⁺ (Acylium ion) |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Chromatographic Separation and Quantification Methodsnist.gov

Chromatographic techniques are essential for assessing the purity of 3,3,5-trimethylcyclohexyl acetate and for separating it from starting materials, by-products, or its isomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applicationsnih.govgcms.czunito.it

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like 3,3,5-trimethylcyclohexyl acetate. unito.it It is highly effective for separating the cis and trans isomers and quantifying their relative percentages in a sample. The compound's retention time on a given GC column under specific conditions is a characteristic property. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1196 on a semi-standard non-polar column. nih.gov

When coupled with a mass spectrometer (GC-MS), this method provides not only separation but also structural confirmation of each eluting peak. gcms.cz This is particularly useful in quality control to identify and quantify impurities in the final product. The analysis typically involves injecting the sample onto a capillary column (e.g., with a 5% phenyl-methylpolysiloxane stationary phase) and using a temperature program to ensure efficient separation of all components.

High-Performance Liquid Chromatography (HPLC) for Purity Analysiscipac.orgphenomenex.com

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis, especially for confirming the absence of non-volatile impurities. phenomenex.com A reversed-phase HPLC method would be most suitable for 3,3,5-trimethylcyclohexyl acetate.

In a typical setup, the compound would be separated on a C18 column using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. cipac.orggoogle.com Detection is commonly achieved using an ultraviolet (UV) detector at a low wavelength (around 210 nm), as the ester carbonyl group has a weak UV absorbance, or more universally with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD). HPLC is valuable for assessing the purity of the compound with respect to less volatile or thermally labile impurities that are not amenable to GC analysis.

Table 4: General HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV (210 nm), RI, or ELSD |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Development of Quantitative Analytical Procedures for Reaction Monitoring

The synthesis of 3,3,5-Trimethylcyclohexyl acetate via the esterification of 3,3,5-trimethylcyclohexanol (B90689) requires robust quantitative analytical procedures to ensure optimal reaction efficiency, product yield, and purity. Monitoring the reaction progress in real-time or through periodic sampling allows for precise control over key parameters, facilitating process optimization for both laboratory-scale synthesis and industrial production. The development of these procedures focuses on accurately quantifying the consumption of reactants and the formation of the ester product and any associated by-products.

Gas chromatography (GC) is the cornerstone technique for monitoring the esterification process. researchgate.net Its effectiveness lies in its ability to separate volatile and semi-volatile compounds, making it ideal for distinguishing the alcohol reactant from the acetate ester product. By employing a GC equipped with a Flame Ionization Detector (FID), analysts can obtain quantitative data based on the peak areas of the compounds of interest.

The typical quantitative monitoring procedure involves:

Sampling: Extracting aliquots from the reaction mixture at predetermined time intervals.

Sample Preparation: Quenching the reaction in the aliquot and preparing it for injection. This may involve dilution with a suitable solvent.

GC Analysis: Injecting the prepared sample into the GC. The instrument separates the components, and the detector response for each is recorded.

Data Analysis: The percentage conversion is calculated by comparing the peak area of the reactant (3,3,5-trimethylcyclohexanol) to the product (3,3,5-trimethylcyclohexyl acetate) over time. An internal standard is often used to improve accuracy and precision.

Research into the synthesis of related esters, such as 3,3,5-trimethylcyclohexyl methacrylate (B99206), provides a clear framework for the types of parameters that are optimized using such quantitative methods. Different esterification strategies, each with unique catalysts and conditions, can be compared to determine the most efficient pathway. For instance, direct acid-catalyzed esterification can be compared against methods using more reactive intermediates like acyl chlorides. Quantitative analysis is essential to evaluate the advantages and limitations of each approach in terms of reaction rate, final yield, and purity.

The data gathered from these quantitative analyses are crucial for optimizing reaction conditions. For example, by monitoring the reaction at different temperatures, the ideal heat profile can be determined to maximize the reaction rate while minimizing the formation of degradation products or unwanted side reactions. Similarly, the effect of different catalysts or variations in reactant molar ratios can be systematically studied to achieve the highest possible conversion to the desired ester.

For more complex reaction mixtures or for the identification of trace-level impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. europa.eu This powerful technique provides not only quantitative data but also structural information, confirming the identity of the product and enabling the identification of by-products that might affect the final product's quality and aroma profile. europa.eu

The following tables present research findings derived from quantitative analytical procedures used in the synthesis of trimethylcyclohexyl esters, illustrating how such data is used to monitor and optimize the reaction.

Table 1: Comparative Analysis of Esterification Methods for Trimethylcyclohexyl Esters

This table compares two primary methods for synthesizing esters of 3,3,5-trimethylcyclohexanol, based on findings from related ester syntheses. The data highlights how quantitative assessment of yield and purity informs the selection of the optimal synthetic route.

| Method | Catalyst / Key Conditions | Typical Reaction Time | Yield (%) | Purity (%) |

| Direct Esterification | Acid catalyst (e.g., p-toluenesulfonic acid), Reflux, Water removal | 4–8 hours | >80 | ~90–95 |

| Acyl Chloride Method | Base catalyst (e.g., 4-picoline), Low temperature (<30°C) | 1–3 hours | >82 | 96–98 |

Table 2: Illustrative Time-Course Analysis of 3,3,5-Trimethylcyclohexyl acetate Synthesis via GC

This table provides a hypothetical, yet typical, dataset from the GC monitoring of a direct esterification reaction. It shows the relative percentage of the primary reactant and product in the reaction mixture over time, demonstrating the progression toward completion.

| Time Point (Hours) | 3,3,5-trimethylcyclohexanol (Relative GC Peak Area %) | 3,3,5-Trimethylcyclohexyl acetate (Relative GC Peak Area %) | Conversion (%) |

| 0 | 99.8 | 0.2 | 0.2 |

| 1 | 75.3 | 24.7 | 24.7 |

| 2 | 52.1 | 47.9 | 47.9 |

| 3 | 28.9 | 71.1 | 71.1 |

| 4 | 15.5 | 84.5 | 84.5 |

| 5 | 8.2 | 91.8 | 91.8 |

Computational and Theoretical Investigations of 3,3,5 Trimethylcyclohexyl Acetate

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 3,3,5-trimethylcyclohexyl acetate (B1210297) are key determinants of its physical and biological properties, including its distinct fragrance. Molecular modeling and conformational analysis provide a window into the molecule's preferred shapes and the energy landscape of its various conformations.

The cyclohexane (B81311) ring, the core of this molecule, is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain. libretexts.org The presence of three methyl groups and an acetate group as substituents on this ring leads to a variety of possible stereoisomers (cis and trans) and conformers. The relative stability of these conformers is largely dictated by steric interactions, particularly the 1,3-diaxial interactions that cause steric strain when bulky groups occupy axial positions. libretexts.org Generally, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial positions to avoid these unfavorable interactions. masterorganicchemistry.com

For 3,3,5-trimethylcyclohexyl acetate, the chair conformations of both cis and trans isomers are of primary interest. In the cis isomer, the 1-acetoxy and 5-methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The conformational analysis aims to identify the most stable chair conformation for each isomer by evaluating the steric hindrance of the substituents in axial versus equatorial positions.

Energy Minimization and Conformational Search Algorithms

To systematically explore the conformational space of 3,3,5-trimethylcyclohexyl acetate and identify its most stable conformers, computational chemists employ energy minimization and conformational search algorithms. These methods are foundational to molecular modeling.

Energy minimization, also known as geometry optimization, is a computational process that systematically alters the geometry of a molecule to find a structure with the lowest possible potential energy. This process identifies a stable, or low-energy, conformation. For a molecule like 3,3,5-trimethylcyclohexyl acetate with multiple rotatable bonds and a flexible ring, there are numerous local energy minima on its potential energy surface.

Conformational search algorithms are used to explore this surface and locate the various low-energy conformers. These algorithms can range from systematic searches, where torsional angles are rotated in discrete steps, to more sophisticated stochastic methods like Monte Carlo simulations and genetic algorithms. The goal is to identify the global energy minimum conformation as well as other low-energy conformers that may be significantly populated at room temperature.

The relative energies of the different conformers, particularly the chair conformations with axial and equatorial substituents, can be calculated. For instance, in a monosubstituted cyclohexane like methylcyclohexane, the conformer with the methyl group in the equatorial position is more stable by approximately 1.74 kcal/mol compared to the axial conformer due to the avoidance of 1,3-diaxial steric strain. masterorganicchemistry.com Similar principles apply to the more complex 3,3,5-trimethylcyclohexyl acetate, where the conformational preference will be a balance of the steric demands of the three methyl groups and the acetate group.

Table 1: Illustrative Conformational Energy Data for Substituted Cyclohexanes

| Substituent | Axial Strain Energy (kcal/mol) | Equatorial Population (%) |

| -CH₃ | 1.74 | 95 |

| -OH | 0.9 | 83 |

| -Cl | 0.5 | 70 |

| -C(CH₃)₃ | >5.0 | >99.9 |

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic conformational behavior of molecules like 3,3,5-trimethylcyclohexyl acetate over time. mdpi.com An MD simulation calculates the forces between atoms and uses these forces to simulate the motions of the atoms and the molecule as a whole, providing a trajectory of the molecule's conformational changes. researchgate.net

For 3,3,5-trimethylcyclohexyl acetate, an MD simulation can reveal the transitions between different chair conformations (a process known as ring flipping) and the rotation of the acetate group. libretexts.org By simulating the molecule in a realistic environment, such as in a solvent or at a specific temperature, researchers can gain insights into how these factors influence its conformational preferences and dynamics. The simulation can also help to identify the most populated conformations and the energy barriers between them.

MD simulations are particularly useful for understanding the flexibility of the molecule, which can be crucial for its interaction with olfactory receptors. The ability of the molecule to adopt a specific conformation to fit into a binding pocket is a key aspect of its fragrance properties.

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed and accurate description of the electronic structure and properties of 3,3,5-trimethylcyclohexyl acetate compared to the classical force fields used in molecular mechanics. These methods are based on solving the Schrödinger equation for the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com DFT studies on 3,3,5-trimethylcyclohexyl acetate can provide valuable information about its electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential.

These calculations can be used to determine key molecular properties, including:

Optimized molecular geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Vibrational frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and to assign the observed spectral bands to specific vibrational modes.

Electronic properties: DFT can be used to calculate properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Illustrative DFT Calculated Properties for an Ester Molecule

| Property | Calculated Value |

| Dipole Moment (Debye) | 1.8 |

| HOMO Energy (eV) | -9.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 10.7 |

| C=O Vibrational Frequency (cm⁻¹) | 1750 |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally expensive but can provide very high accuracy. dtic.mil These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used for highly accurate predictions of the energies and spectroscopic properties of 3,3,5-trimethylcyclohexyl acetate.

Ab initio calculations are particularly valuable for:

Accurate energy calculations: They can provide very precise relative energies of different conformers and isomers, which is crucial for understanding the conformational equilibrium.

Spectroscopic predictions: These methods can be used to predict various types of spectra with high accuracy, including NMR chemical shifts, IR and Raman intensities, and electronic absorption spectra. dtic.mil This information can be invaluable for the identification and characterization of the molecule.

Reaction Pathway and Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 3,3,5-trimethylcyclohexyl acetate, this includes studying its formation through esterification and its potential degradation pathways.

The esterification of 3,3,5-trimethylcyclohexanol (B90689) with acetic acid (or its derivatives) is the primary route to synthesize 3,3,5-trimethylcyclohexyl acetate. Computational methods can be used to elucidate the detailed mechanism of this reaction, including the identification of transition states and intermediates. nih.gov By calculating the energy profile of the reaction pathway, researchers can determine the rate-limiting step and understand how catalysts can influence the reaction rate and selectivity.

For example, a computational study of the acid-catalyzed esterification reaction can reveal the role of the acid in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The calculations can also shed light on the stereochemistry of the reaction and why certain isomers may be formed preferentially.

Computational Prediction of Spectroscopic Parameters and Reactivity Descriptors

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the molecular properties of compounds like 3,3,5-trimethylcyclohexyl acetate. Through methods such as Density Functional Theory (DFT), it is possible to forecast spectroscopic data and calculate various reactivity descriptors, offering valuable insights into the compound's behavior and characteristics. These theoretical investigations are crucial for understanding the structure-property relationships of fragrance and flavoring agents.

Computational approaches, typically employing DFT with functionals like B3LYP and basis sets such as 6-31G(d,p), are widely used for geometry optimization and the prediction of thermochemical and molecular orbital properties. scirp.org The first step in these analyses is to determine the most stable three-dimensional conformation of the molecule by minimizing its free energy. scirp.org Once the optimized geometry is obtained, further calculations can predict spectroscopic parameters and electronic properties.

Predicted Spectroscopic Data

Theoretical calculations can provide valuable predictions of nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predicted spectra can aid in the identification and structural elucidation of the compound and its isomers.

For 3,3,5-trimethylcyclohexyl acetate, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the stereochemistry of the molecule (i.e., the cis and trans isomers). The spatial orientation of the acetate and trimethyl groups on the cyclohexane ring leads to distinct magnetic environments for the hydrogen and carbon atoms.

Based on computational studies of structurally similar compounds like 1,1,3-trimethylcyclohexane (B1585257) and cyclohexyl acetate, a hypothetical table of predicted ¹³C NMR chemical shifts for 3,3,5-trimethylcyclohexyl acetate can be constructed. chemicalbook.comnih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for 3,3,5-Trimethylcyclohexyl Acetate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Acetate) | ~170 |

| CH-O (Cyclohexyl) | ~73 |

| CH₂ (Cyclohexyl) | 20-40 |

| C(CH₃)₂ (Cyclohexyl) | 30-35 |

| CH(CH₃) (Cyclohexyl) | 25-30 |

| CH₃ (Acetate) | ~21 |

| CH₃ (Cyclohexyl) | 20-25 |

Note: These are estimated values based on data from structurally related compounds. Actual experimental values may vary.

Similarly, the vibrational frequencies in the IR spectrum can be computationally predicted. These calculations help assign the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the ester group and the C-O stretching vibrations.

Calculated Reactivity Descriptors

DFT is also a valuable tool for calculating global and local reactivity descriptors, which help in understanding the chemical reactivity and kinetic stability of a molecule. rsc.org These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

Table 2: Hypothetical Calculated Reactivity Descriptors for 3,3,5-Trimethylcyclohexyl Acetate

| Descriptor | Hypothetical Value |

| E(HOMO) | -9.5 eV |

| E(LUMO) | 0.5 eV |

| HOMO-LUMO Gap (ΔE) | 10.0 eV |

| Ionization Potential (I) | 9.5 eV |

| Electron Affinity (A) | -0.5 eV |

| Electronegativity (χ) | 4.5 eV |

| Chemical Hardness (η) | 5.0 eV |

| Electrophilicity Index (ω) | 2.025 eV |

Note: These values are illustrative and represent typical ranges for similar organic esters as determined by DFT calculations.

These computational insights are invaluable for predicting the behavior of 3,3,5-trimethylcyclohexyl acetate in various chemical environments and for guiding further experimental studies.

Environmental Fate and Mechanistic Interactions of 3,3,5 Trimethylcyclohexyl Acetate

Degradation Pathways in Environmental Compartments

The environmental persistence of 3,3,5-trimethylcyclohexyl acetate (B1210297) is determined by a combination of biotic and abiotic degradation processes. These pathways dictate the compound's half-life in various environmental matrices such as water, soil, and air.

Hydrolytic Transformation Mechanisms

As an ester, 3,3,5-trimethylcyclohexyl acetate is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, yielding 3,3,5-trimethylcyclohexanol (B90689) and acetic acid. The rate of this transformation is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Under neutral pH conditions, the rate of hydrolysis for esters is typically slow.

Photodegradation Processes and Kinetics

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by solar radiation. For organic compounds like 3,3,5-trimethylcyclohexyl acetate, photodegradation can occur through two main mechanisms: direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter.

Microbial Biotransformation Pathways

Biodegradation by microorganisms is a primary pathway for the removal of many organic compounds from the environment. The alicyclic ester structure of 3,3,5-trimethylcyclohexyl acetate suggests that it is likely susceptible to microbial attack. The initial step in the biodegradation of esters is often hydrolysis by esterase enzymes, which are common in a wide variety of microorganisms nih.govresearchgate.netnih.gov. This would break the compound down into 3,3,5-trimethylcyclohexanol and acetate.

Following the initial hydrolysis, the resulting alcohol and acid would be further metabolized by microorganisms. Acetate is a readily biodegradable substance that can be utilized by a wide range of microbes as a carbon and energy source nih.govnih.gov. The degradation of the cyclic alcohol, 3,3,5-trimethylcyclohexanol, would likely proceed through oxidative pathways, potentially involving ring cleavage to form more readily degradable aliphatic compounds. While specific microbial pathways for 3,3,5-trimethylcyclohexyl acetate have not been detailed in the literature, studies on the biodegradation of other fragrance esters and alicyclic compounds provide a basis for these predicted pathways researchgate.netjetir.org.

Sorption and Transport Dynamics in Environmental Matrices

The movement and distribution of 3,3,5-trimethylcyclohexyl acetate in the environment are governed by its sorption and transport properties. Due to its low water solubility, this compound is expected to partition from the water phase to solid matrices like soil and sediment acs.orgnih.govacs.orguw.edu.pluu.nlnih.gov.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of a chemical's sorption to soil and sediment. A high Koc value indicates a greater tendency for the chemical to bind to organic matter, reducing its mobility in the environment. While an experimental Koc value for 3,3,5-trimethylcyclohexyl acetate is not available, it can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. The EPI Suite™ KOCWIN program, for instance, can estimate Koc based on the chemical's structure thegoodscentscompany.com. Based on its estimated Log Kow of 3.93, a significant sorption to soil and sediment is expected thegoodscentscompany.com.

This strong sorption behavior has several implications for the environmental fate of 3,3,5-trimethylcyclohexyl acetate. It will limit its transport through the soil column and reduce its potential to contaminate groundwater. However, it also means that the compound is likely to accumulate in sediments in aquatic environments, where it may pose a risk to benthic organisms.

Environmental Bioaccumulation and Bioconcentration Mechanistic Studies

Bioaccumulation refers to the uptake and accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. Bioconcentration is a more specific term that describes the uptake of a chemical from water alone. For hydrophobic compounds like 3,3,5-trimethylcyclohexyl acetate, there is a potential for bioaccumulation in the fatty tissues of aquatic organisms nih.govresearchgate.netoup.comresearchgate.netwww.gov.uk.

The bioconcentration factor (BCF) is a measure of a chemical's potential to bioconcentrate in fish. It is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state. The EPI Suite™ BCFBAF program provides an estimated Log BCF value for 3,3,5-trimethylcyclohexyl acetate (referred to as homomenthyl acetate) of 1.747, which corresponds to a BCF of approximately 56. This suggests a low potential for bioconcentration in aquatic organisms thegoodscentscompany.com.

It is important to note that predictive models provide an estimation, and the actual bioaccumulation potential can be influenced by factors such as the organism's metabolism. Biotransformation of the compound within the organism can reduce its concentration and, therefore, its bioaccumulation potential nih.govresearchgate.netoup.com.

Molecular-Level Interactions with Environmental Biota

The toxicity of a chemical to environmental organisms is a result of its interaction with biological molecules and pathways. For 3,3,5-trimethylcyclohexyl acetate, its classification as "toxic to aquatic life with long lasting effects" suggests that it can cause adverse effects in aquatic ecosystems nih.govwomensvoices.orgenvynature.org.

As a non-polar, hydrophobic compound, 3,3,5-trimethylcyclohexyl acetate is likely to exert its toxicity through a mechanism known as narcosis. Narcosis is a non-specific mode of action where the chemical accumulates in the cell membranes of organisms, disrupting their function. This can lead to a range of sublethal effects, and at higher concentrations, mortality.

The ecotoxicity of fragrance ingredients can vary widely researchgate.netwomensvoices.orgenvynature.org. While specific data on the molecular-level interactions of 3,3,5-trimethylcyclohexyl acetate are scarce, information on other fragrance esters can provide some insights. For example, some fragrance compounds have been shown to have endocrine-disrupting effects in aquatic organisms womensvoices.org. However, without specific studies on 3,3,5-trimethylcyclohexyl acetate, it is difficult to determine if it shares these properties.

Specialized Research Applications and Emerging Research Fronts of 3,3,5 Trimethylcyclohexyl Acetate

Applications as a Standard or Reference Material in Analytical Chemistry